molecular formula C12H9N3O B13890106 4-(6-Cyano-2-pyridyloxy)aniline

4-(6-Cyano-2-pyridyloxy)aniline

Cat. No.: B13890106
M. Wt: 211.22 g/mol
InChI Key: FPBQJBMCQGADBD-UHFFFAOYSA-N
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Description

6-(4-aminophenoxy)pyridine-2-carbonitrile is a chemical compound with the molecular formula C12H9N3O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-aminophenoxy)pyridine-2-carbonitrile typically involves a multi-step process. One common method is the condensation of 4-aminophenol with 2-chloropyridine-3-carbonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recovery and recycling methods are often employed to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

6-(4-aminophenoxy)pyridine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(4-aminophenoxy)pyridine-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(4-aminophenoxy)pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. These interactions can lead to various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-aminophenoxy)pyridine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research .

Properties

Molecular Formula

C12H9N3O

Molecular Weight

211.22 g/mol

IUPAC Name

6-(4-aminophenoxy)pyridine-2-carbonitrile

InChI

InChI=1S/C12H9N3O/c13-8-10-2-1-3-12(15-10)16-11-6-4-9(14)5-7-11/h1-7H,14H2

InChI Key

FPBQJBMCQGADBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)OC2=CC=C(C=C2)N)C#N

Origin of Product

United States

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